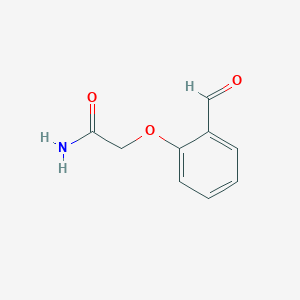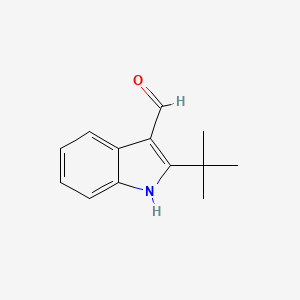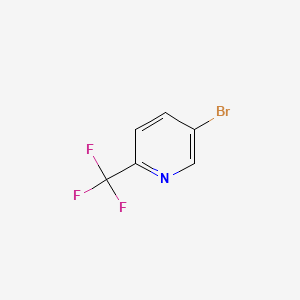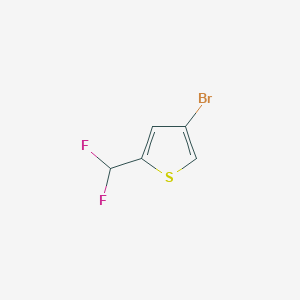
6-溴-2-氯喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloroquinoline-4-carboxylic acid is 1S/C10H5BrClNO2/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (12)13-8/h1-4H, (H,14,15) and the InChI key is FUAQFLSUGWLYNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-2-chloroquinoline-4-carboxylic acid is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
6-Bromo-2-chloroquinoline-4-carboxylic acid serves as a versatile intermediate in medicinal chemistry. Its quinoline core is a common motif in drug design due to its broad spectrum of bioactivity . Researchers utilize this compound to synthesize novel derivatives with potential therapeutic effects. For instance, it can be modified to create compounds with enhanced pharmacokinetic properties or reduced toxicity.
Antimicrobial Agents
Quinoline derivatives exhibit significant antimicrobial properties. The bromo and chloro substituents on the quinoline ring of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be further functionalized to develop new antibacterial and antifungal agents . These compounds are particularly valuable in the fight against drug-resistant strains of microbes.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of quinoline derivatives make them candidates for the development of new pain relief medications . By tweaking the chemical structure of 6-Bromo-2-chloroquinoline-4-carboxylic acid, researchers can enhance these properties, potentially leading to effective treatments for conditions like arthritis and other inflammatory diseases.
Anticancer Research
Quinoline compounds have been identified as promising anticancer agents. The structural modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid can lead to derivatives that target specific cancer cell lines, inhibit tumor growth, or enhance the efficacy of existing chemotherapy drugs .
Neurological Disorders
Research into neurological disorders has benefited from quinoline derivatives. These compounds can modulate neurotransmitter activity, offering potential treatments for diseases like Alzheimer’s and Parkinson’s . The ability to cross the blood-brain barrier makes 6-Bromo-2-chloroquinoline-4-carboxylic acid a valuable starting point for developing neuroactive drugs.
Cardiovascular Therapeutics
The cardiovascular effects of quinoline derivatives include the modulation of heart rate and blood pressure. Scientists are exploring 6-Bromo-2-chloroquinoline-4-carboxylic acid as a precursor for drugs that could treat hypertension and other heart-related conditions .
Antimalarial Activity
Quinoline derivatives have a long history in antimalarial drugs, with chloroquine being a well-known example. New derivatives of 6-Bromo-2-chloroquinoline-4-carboxylic acid are being investigated for their potential to combat malaria, especially in the face of increasing resistance to traditional treatments .
Agricultural Chemistry: Pesticides and Herbicides
In agricultural chemistry, quinoline derivatives are explored for their use as pesticides and herbicides. The structural elements of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be tailored to create compounds that are toxic to pests and weeds but safe for crops and the environment .
安全和危害
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
6-bromo-2-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQFLSUGWLYNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383456 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-4-carboxylic acid | |
CAS RN |
287176-62-9 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)




![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)






